1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine
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Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine is a chemical compound that features a bromopyridine moiety attached to a sulfonyl group, which is further connected to a piperidine ring substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.
Sulfonylation: The 5-bromopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as 5-bromopyridine-3-sulfonyl chloride.
Formation of Piperidine Derivative: The sulfonylated intermediate is reacted with a piperidine derivative, specifically n-methylpiperidin-3-amine, under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of sulfonyl-containing compounds.
Industrial Applications: The compound may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The bromopyridine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpyrrolidin-3-amine
- 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-3-amine
Uniqueness
1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the n-methylpiperidin-3-amine moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2S/c1-13-10-3-2-4-15(8-10)18(16,17)11-5-9(12)6-14-7-11/h5-7,10,13H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJMOSNQXUFIKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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